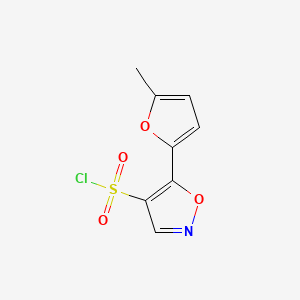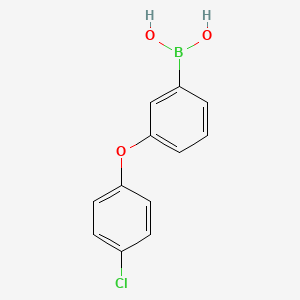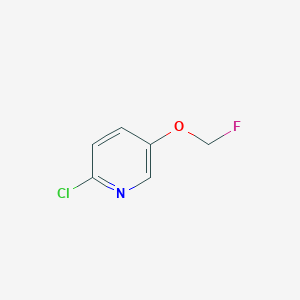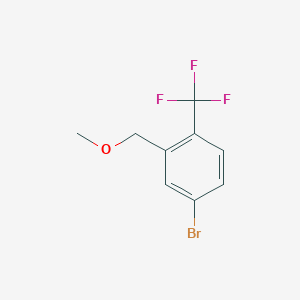
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 2-(methoxymethyl)-1-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.
Oxidation: Potassium permanganate (KMnO4) in acidic medium for oxidation of the methoxymethyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the trifluoromethyl group.
Major Products
Substitution: Formation of 4-amino-2-(methoxymethyl)-1-(trifluoromethyl)benzene.
Oxidation: Formation of 4-bromo-2-(formylmethyl)-1-(trifluoromethyl)benzene.
Reduction: Formation of 4-bromo-2-(methoxymethyl)-1-methylbenzene.
Scientific Research Applications
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(methoxymethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)-1-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
4-Bromo-1-(trifluoromethyl)benzene: Lacks the methoxymethyl group, influencing its solubility and reactivity.
Uniqueness
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is unique due to the combination of bromine, methoxymethyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8BrF3O |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
4-bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
AIUWYIJNJFYDTP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



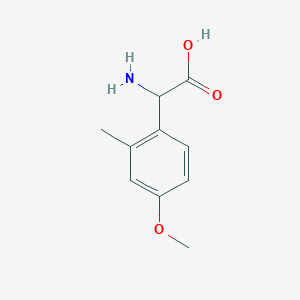
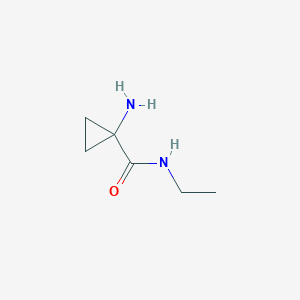

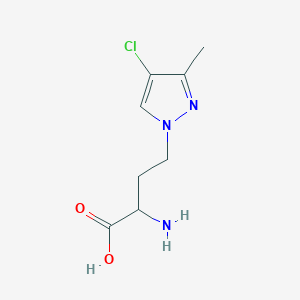
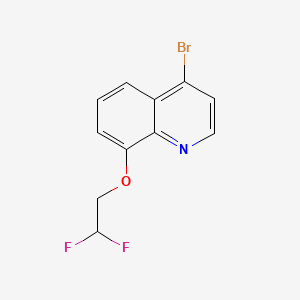
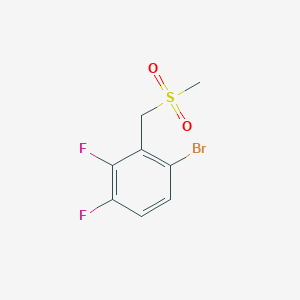
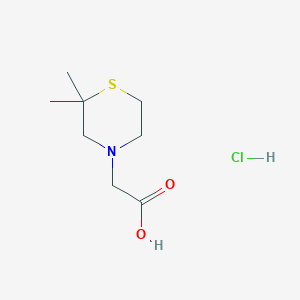
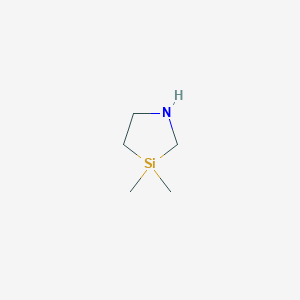
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)
